N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide
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Overview
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O4S2 and its molecular weight is 500.63. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization of New Quinazolines
Researchers have synthesized various quinazoline derivatives with potential antimicrobial properties. For instance, compounds have been developed that react with hydrazine hydrate to form carboxamide derivatives, which are then converted into thioxo methyl-amides. These compounds have been screened for their antibacterial and antifungal activities against various pathogens, indicating their potential as antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Cyclization Techniques
The cyclization of N-(3,4-dimethoxyphenyl)methyl-1-phenyl-2-(phenylsulfinyl)ethylformamide using the Pummerer reaction as a key step has been explored to synthesize 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine. These methods demonstrate the versatility of cyclization techniques in creating complex molecular structures, including those involving the compound (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Antimicrobial and Pharmacological Screening
The synthesis of fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has shown significant antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. This highlights the compound's potential in contributing to the development of new therapeutic agents with diverse pharmacological activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Quinazoline Derivatives as Tyrosine Kinase Inhibitors
New quinazolinone-based derivatives have been synthesized and evaluated as potent dual inhibitors for VEGFR-2 and EGFR tyrosine kinases. These compounds have shown cytotoxic activity against various human cancer cell lines, suggesting their potential as effective anti-cancer agents (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Mechanism of Action
Target of Action
The primary targets of N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-[(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxamide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
This compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites
Properties
CAS No. |
689763-08-4 |
---|---|
Molecular Formula |
C24H28N4O4S2 |
Molecular Weight |
500.63 |
IUPAC Name |
4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O4S2/c25-34(31,32)19-11-7-16(8-12-19)13-14-26-22(29)18-9-5-17(6-10-18)15-28-23(30)20-3-1-2-4-21(20)27-24(28)33/h1-4,7-8,11-12,17-18H,5-6,9-10,13-15H2,(H,26,29)(H,27,33)(H2,25,31,32) |
InChI Key |
KDLSFPBOHDGNRA-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=S)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
solubility |
not available |
Origin of Product |
United States |
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